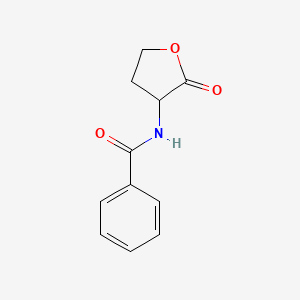

n-(2-Oxotetrahydrofuran-3-yl)benzamide

Description

Contextualization within Lactone and Amide Chemistry

The structure of N-(2-Oxotetrahydrofuran-3-yl)benzamide features two key functional groups: a lactone and an amide. The lactone is a cyclic ester, specifically a γ-butyrolactone, which is a five-membered ring containing an oxygen atom. This ring system is a common motif in many natural products and pharmacologically active compounds. The amide group, formed from the condensation of a carboxylic acid (benzoic acid) and an amine, is another fundamental functional group in organic chemistry, famously linking amino acids to form proteins.

The interplay of these two functional groups dictates the molecule's reactivity and physical properties. The lactone can undergo ring-opening reactions, while the amide bond is known for its stability. The presence of the aromatic benzoyl group also influences the molecule's electronic and steric characteristics.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | N-(2-oxooxolan-3-yl)benzamide |

| CAS Number | 13602-48-7 |

This data is compiled from various chemical databases. nih.govalfa-chemistry.comchemsynthesis.comabichem.com

Significance in Contemporary Chemical Biology Research

A significant area of interest for this compound lies in its ability to interfere with bacterial communication, a process known as quorum sensing. researchgate.net Many pathogenic bacteria, such as Pseudomonas aeruginosa, use quorum sensing to coordinate the expression of virulence factors and biofilm formation. researchgate.netnih.gov This communication system relies on signaling molecules, often N-acyl-homoserine lactones (AHLs).

Research has shown that this compound and its derivatives can act as inhibitors of quorum sensing. researchgate.netnih.gov They are thought to compete with the natural AHL signaling molecules for binding to their cognate receptor proteins (like LasR in P. aeruginosa), thereby disrupting the signaling cascade. This disruption can lead to a reduction in the production of virulence factors and a decreased ability to form biofilms, rendering the bacteria less pathogenic. nih.gov The potential to disarm bacteria rather than kill them is a promising strategy to combat antibiotic resistance.

Scope and Research Objectives of the Academic Investigation

The academic investigation of this compound is multifaceted, with several key research objectives:

Synthesis and Derivatization: Researchers are actively developing efficient synthetic routes to this compound and a wide array of its analogs. nanobioletters.comnih.govmdpi.comnih.gov The goal is to create a library of related compounds with varied substituents on both the benzamide (B126) and lactone portions of the molecule.

Structure-Activity Relationship (SAR) Studies: A primary objective is to understand how modifications to the chemical structure of this compound affect its biological activity. nih.govmdpi.comresearchgate.net By systematically altering the molecule and testing the resulting compounds, researchers can identify the key structural features required for potent quorum sensing inhibition.

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which these compounds inhibit quorum sensing is a critical area of research. This involves biophysical studies to confirm their binding to target receptors and to understand the nature of these interactions.

Evaluation of Therapeutic Potential: A long-term goal is to assess the potential of this compound derivatives as novel anti-infective agents. This includes testing their efficacy in various models of bacterial infection and evaluating their pharmacological properties.

The table below presents a selection of related benzamide derivatives and their reported biological activities, illustrating the scope of research in this area.

| Compound Derivative | Reported Biological Activity |

| N-(1,3,4-Oxadiazol-2-yl)Benzamides | Antibacterial agents against Neisseria gonorrhoeae |

| Pyrimidine Derivatives Containing an Amide Moiety | Antifungal Activity |

| N-substituted benzamide derivatives | Anti-proliferative activities |

This table is a representative summary of research on benzamide derivatives and is not exhaustive. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-oxooxolan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNZJKFFMPFZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281327 | |

| Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-48-7 | |

| Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(tetrahydro-oxo-3-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-(2-Oxotetrahydrofuran-3-yl)benzamide and Analogues

The construction of the core structure of this compound, which features a benzoyl group attached to the nitrogen at the 3-position of a γ-butyrolactone ring, can be approached in several ways.

A primary and straightforward method for the synthesis of this compound is the direct N-acylation of 3-amino-dihydrofuran-2(3H)-one, also known as α-amino-γ-butyrolactone. This reaction involves the formation of an amide bond between the amino group of the lactone and the carbonyl group of a benzoyl derivative, typically benzoyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the acylation. Common bases used for this purpose include triethylamine or pyridine, and the reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (B95107) at controlled temperatures, often starting at 0°C and gradually warming to room temperature. This method is a direct application of the well-established Schotten-Baumann reaction conditions.

The general reaction scheme is as follows:

3-Amino-dihydrofuran-2(3H)-one + Benzoyl chloride --(Base)--> this compound + HCl

The efficiency of this acylation is dependent on factors such as the purity of the starting materials, the choice of solvent, and the base used. Anhydrous conditions are often preferred to prevent the hydrolysis of benzoyl chloride.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 3-Amino-dihydrofuran-2(3H)-one | Benzoyl chloride | Triethylamine, Dichloromethane | This compound |

| 3-Amino-dihydrofuran-2(3H)-one | Benzoic anhydride | Pyridine | This compound |

An alternative synthetic strategy involves the construction of the γ-butyrolactone ring as a key step. This can be achieved through intramolecular cyclization of a suitably functionalized linear precursor. For instance, a derivative of 2-benzamido-4-hydroxybutanoic acid can undergo an acid-catalyzed intramolecular esterification (lactonization) to form the desired this compound.

This approach allows for the introduction of the benzamido group at an earlier stage of the synthesis onto an open-chain amino acid derivative. The subsequent ring closure to form the furanone scaffold is a critical transformation. The choice of the starting material and the cyclization conditions are crucial for achieving a high yield of the desired lactone. Ring-closing metathesis has also been explored for the synthesis of related unsaturated lactones, which could then be reduced to the saturated tetrahydrofuran ring system.

The 3-position of the tetrahydrofuran-2-one ring in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound is of significant interest. Stereoselective synthesis can be approached in several ways:

Use of Chiral Precursors: Starting the synthesis from an enantiomerically pure precursor, such as L- or D-α-amino-γ-butyrolactone (derived from L- or D-homoserine, respectively), will result in the formation of the corresponding enantiomer of the final product.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral lactams and their N-acylation can provide a direct route to enantiomerically enriched this compound. nih.gov Catalytic, enantioselective N-acylation of racemic lactams can be achieved using chiral catalysts, leading to the kinetic resolution of the starting material and the formation of an enantiomerically enriched product. nih.gov

Chiral Resolution: Racemic this compound can be separated into its constituent enantiomers through chiral resolution techniques. This can involve the use of chiral chromatography (e.g., HPLC with a chiral stationary phase) or classical resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

| Method | Description |

| Chiral Precursor Synthesis | Utilization of enantiomerically pure 3-amino-dihydrofuran-2(3H)-one. |

| Asymmetric Catalysis | Enantioselective acylation of racemic 3-amino-dihydrofuran-2(3H)-one using a chiral catalyst. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using chiral chromatography or diastereomeric salt formation. |

More elaborate synthetic routes can commence from readily available starting materials such as L-methionine or functionalized dihydrofuran-2(3H)-ones.

A plausible synthetic pathway starting from L-methionine would involve its conversion to L-homoserine lactone. This transformation typically involves a demethylation step followed by cyclization. The resulting chiral 3-amino-dihydrofuran-2(3H)-one can then be subjected to direct benzoylation as described in section 2.1.1 to yield the enantiomerically pure product.

Alternatively, syntheses can start from a pre-formed dihydrofuran-2(3H)-one scaffold. For example, α-bromination of γ-butyrolactone followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine) can provide the 3-amino-dihydrofuran-2(3H)-one precursor. Subsequent acylation with benzoyl chloride would complete the synthesis. This route offers flexibility in introducing various substituents on the lactone ring if desired.

Functionalization and Derivatization Strategies

Further chemical diversity can be introduced by modifying the this compound scaffold.

While not a direct derivatization of the final product, the alkylation of related 2-oxotetrahydrofuran-3-carboxylates represents a key strategy for introducing substituents at the 3-position of the lactone ring. The ester group at the 3-position can be deprotonated with a suitable base to form an enolate, which can then react with an alkylating agent (e.g., an alkyl halide) to introduce an alkyl group at the 3-position.

This approach would yield a 3-alkyl-3-carboxy-2-oxotetrahydrofuran derivative. The carboxyl group could then be converted to an amino group through a Curtius, Hofmann, or Schmidt rearrangement, followed by benzoylation to yield a 3-alkyl-N-(2-Oxotetrahydrofuran-3-yl)benzamide analogue. This strategy highlights the versatility of the dihydrofuran-2(3H)-one core for the synthesis of a variety of substituted derivatives.

Introduction of Sulfonyl and Other Electron-Withdrawing/Donating Moieties

The introduction of sulfonyl groups or other moieties that alter the electronic properties of this compound can be achieved by targeting the benzamide (B126) aromatic ring. These modifications are valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The reactivity of the aromatic ring is governed by the directing effects of the amide substituent.

The benzamide group is a deactivating, ortho, para-director for electrophilic aromatic substitution. Therefore, reactions will primarily occur at the positions ortho or para to the amide linkage.

Sulfonylation: The most common method for introducing a sulfonyl group is through electrophilic aromatic substitution using a sulfonyl chloride (R-SO₂Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is a classic Friedel-Crafts type reaction. For this compound, the reaction would likely proceed as follows, yielding a mixture of ortho and para substituted products, with the para product often being the major isomer due to reduced steric hindrance.

Introduction of Other Electron-Withdrawing Groups (EWGs): Other EWGs can be introduced using standard electrophilic aromatic substitution protocols.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, again primarily at the para position.

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would install a halogen atom.

Introduction of Electron-Donating Groups (EDGs): Introducing EDGs directly onto the benzamide ring via electrophilic substitution is less straightforward. However, functional group transformations of previously installed groups can achieve this. For example, the reduction of a nitro group (an EWG) to an amino group (-NH₂), a strong EDG, is a common strategy.

The following table summarizes these general transformations.

| Transformation | Reagents | Typical Product(s) | Group Type |

| Sulfonylation | R-SO₂Cl, AlCl₃ | p-sulfonylbenzamide derivative | EWG |

| Nitration | HNO₃, H₂SO₄ | p-nitrobenzamide derivative | EWG |

| Bromination | Br₂, FeBr₃ | p-bromobenzamide derivative | EWG |

| Reduction of Nitro | H₂, Pd/C or Sn, HCl | p-aminobenzamide derivative | EDG |

Transformations Involving Isothiouronium Salts and Ring Rearrangements

Isothiouronium salts are versatile reagents in organic synthesis. uni.lunih.govdrugbank.comresearchgate.net They are typically formed by the alkylation of thiourea with an alkyl halide. drugbank.com While no specific reactions of this compound with isothiouronium salts have been documented, one can postulate potential transformations based on the reactivity of the functional groups present, namely the amide and the lactone.

A plausible reaction could involve the N-H of the amide acting as a nucleophile. For instance, an S-allylic isothiouronium salt could potentially alkylate the amide nitrogen under basic conditions, though this is often challenging due to the decreased nucleophilicity of the amide nitrogen.

Ring Rearrangements: Ring rearrangements of the tetrahydrofuran-2-one (butyrolactone) ring are a possibility under certain conditions. Carbocation rearrangements can lead to ring expansion. brieflands.com For example, if a carbocation were generated adjacent to the lactone ring, a rearrangement could occur to relieve ring strain, potentially leading to a six-membered ring system. brieflands.com However, generating such a carbocation from this compound without affecting other parts of the molecule would require a carefully designed synthetic route that is not described in the current literature for this specific compound.

Mechanistic Investigations of Key Synthetic Steps and Reaction Pathways

The mechanisms for the reactions described above are well-established in organic chemistry.

Mechanism of Electrophilic Aromatic Substitution (e.g., Sulfonylation):

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the sulfonyl chloride to form a highly reactive electrophilic species, [R-SO₂]⁺ or a polarized complex.

Nucleophilic Attack: The π-electrons of the benzene (B151609) ring of the benzamide attack the electrophile. The ortho, para-directing effect of the amide group stabilizes the resulting cationic intermediate (arenium ion or sigma complex) when the attack occurs at these positions through resonance.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

Plausible Isothiouronium Salt Reaction Mechanism: Isothiouronium salts are known to be effective alkylating agents. A hypothetical reaction involving the amide N-H would likely proceed via a nucleophilic substitution mechanism.

Deprotonation: A base removes the proton from the amide nitrogen, creating an amidate anion.

Nucleophilic Attack: The negatively charged nitrogen atom attacks the electrophilic carbon of the isothiouronium salt (e.g., the allylic carbon in an S-allylic isothiouronium salt).

Displacement: The thiourea group is displaced as a leaving group, resulting in the N-alkylated product.

Mechanism of Carbocation-Mediated Ring Rearrangement: A hypothetical ring expansion of the lactone would involve the following steps:

Carbocation Formation: A precursor molecule would need to be synthesized where a leaving group is positioned on a carbon atom adjacent to the lactone ring. Loss of this leaving group would form a carbocation.

Alkyl Shift: A C-C bond within the lactone ring migrates to the carbocation center. brieflands.com This is an alkyl shift that simultaneously opens the five-membered ring and forms a new bond to create a more stable six-membered ring carbocation. brieflands.com

Product Formation: The resulting carbocation would then be trapped by a nucleophile or undergo elimination to form the final, rearranged product.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For n-(2-Oxotetrahydrofuran-3-yl)benzamide, the spectrum is characterized by signals from the benzamide (B126) group and the tetrahydrofuranone ring.

The aromatic protons of the benzoyl group typically appear as two distinct multiplets in the downfield region (δ 7.5-7.9 ppm) due to the electron-withdrawing effect of the carbonyl group. The protons ortho to the carbonyl are the most deshielded. The amide proton (N-H) usually presents as a doublet around δ 8.5 ppm, with its coupling to the adjacent C3-proton of the lactone ring providing clear evidence of the amide linkage.

The furanone ring protons have characteristic shifts:

H3 : The methine proton adjacent to the nitrogen atom is found significantly downfield (around δ 4.7 ppm) due to the influence of both the amide and the lactone carbonyl. It typically appears as a multiplet due to coupling with the amide proton and the C4 methylene (B1212753) protons.

H5 : The two protons of the methylene group adjacent to the ring oxygen (-O-CH₂-) are diastereotopic and appear as a multiplet in the range of δ 4.2-4.4 ppm.

H4 : The remaining methylene protons are located further upfield, appearing as a multiplet around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Amide) | ~8.5 | d |

| C₆H₅ (ortho-H) | ~7.8-7.9 | m |

| C₆H₅ (meta, para-H) | ~7.5-7.6 | m |

| H3 (CH-N) | ~4.7 | m |

| H5 (CH₂-O) | ~4.2-4.4 | m |

| H4 (CH₂-CH) | ~2.2-2.5 | m |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each chemically non-equivalent carbon atom produces a single peak, allowing for a complete carbon count.

The spectrum of this compound shows two distinct carbonyl carbon signals at the downfield end: the lactone carbonyl (C2) resonates around δ 175 ppm, while the amide carbonyl appears slightly upfield at approximately δ 167 ppm. The aromatic carbons of the benzoyl group produce signals between δ 127 and 134 ppm. The carbons of the furanone ring are assigned as follows: C5, the carbon adjacent to the ester oxygen, is observed around δ 66 ppm; C3, the carbon bonded to the nitrogen, appears near δ 50 ppm; and C4 is the most upfield of the ring carbons at about δ 28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Lactone C=O) | ~175 |

| Amide C=O | ~167 |

| C-ipso (Aromatic) | ~134 |

| C-para (Aromatic) | ~132 |

| C-ortho (Aromatic) | ~129 |

| C-meta (Aromatic) | ~127 |

| C5 (CH₂-O) | ~66 |

| C3 (CH-N) | ~50 |

| C4 (CH₂-CH) | ~28 |

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between the amide N-H and the H3 proton, as well as sequential correlations among the furanone ring protons (H3 to H4, and H4 to H5), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts from the ¹³C NMR spectrum (e.g., linking the H3 proton signal to the C3 carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the link from the amide proton to the amide carbonyl carbon and the C3 carbon, and from the ortho-aromatic protons to the amide carbonyl carbon, firmly establishing the connection between the benzoyl group and the furanone ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₁NO₃), the expected monoisotopic mass is approximately 205.07 Da.

Under electron ionization (EI), the molecule typically undergoes characteristic fragmentation. The most prominent peak in the spectrum (the base peak) is observed at m/z 105. nih.gov This fragment corresponds to the highly stable benzoyl cation ([C₆H₅CO]⁺), formed by cleavage of the amide C-N bond. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77. nih.govresearchgate.net Another significant fragment may appear at m/z 51. nih.gov This evidence strongly supports the presence of the benzamide substructure.

Table 3: Key Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Structure |

| 205 | Molecular Ion [M]⁺ | [C₁₁H₁₁NO₃]⁺ |

| 105 | Benzoyl Cation | [C₆H₅CO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Two distinct carbonyl stretching (νC=O) bands are expected. The γ-lactone carbonyl typically absorbs at a higher frequency (around 1770 cm⁻¹) than the amide carbonyl (Amide I band), which appears around 1650 cm⁻¹. The presence of a secondary amide is confirmed by the N-H stretching vibration (νN-H) appearing as a sharp peak around 3300 cm⁻¹ and the N-H bending vibration (Amide II band) near 1550 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while C-O stretching from the lactone ester group is visible in the 1250-1050 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | ~3300 |

| Aromatic Ring | C-H Stretch | >3000 |

| γ-Lactone | C=O Stretch | ~1770 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Ester (Lactone) | C-O Stretch | ~1180 |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Related Compounds)

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography studies on closely related N-acyl homoserine lactones (AHLs) provide significant insight into the likely solid-state conformation. nih.govacs.org These studies reveal that the conformation of the acyl-lactone linkage is heavily influenced by a stabilizing n→π* interaction. nih.gov

This interaction involves the overlap of a lone pair of electrons (n) from the amide carbonyl oxygen with the antibonding orbital (π*) of the adjacent lactone carbonyl group. nih.govnih.gov This attractive force pulls the two carbonyl groups into close proximity, resulting in a specific, folded conformation that is different from the more extended conformation often observed when these molecules are bound to protein receptors. nih.gov This intramolecular interaction leads to a measurable pyramidalization of the lactone carbonyl carbon, providing strong evidence for its existence. nih.gov Therefore, it is highly probable that this compound adopts a similar conformation in the crystalline state, governed by this key electronic interaction.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) operating in a chiral mode is an indispensable analytical technique for the separation and quantification of enantiomers. For a chiral molecule like this compound, which contains a stereogenic center at the C3 position of the tetrahydrofuranone ring, determining the enantiomeric purity is crucial. This is because enantiomers, despite having identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological and toxicological profiles. Chiral HPLC provides a reliable method to resolve the racemic mixture and accurately determine the enantiomeric excess (% ee) of a sample.

The separation of enantiomers is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity for a diverse range of chiral compounds, including those containing lactone and amide functionalities.

Detailed Research Findings

While specific chiral HPLC methods for this compound are not extensively documented in publicly available literature, a robust and scientifically sound method can be developed based on the successful enantioseparation of structurally similar compounds, such as 3-aryl-substituted-γ-butyrolactones. researchgate.net Research on these analogous compounds has shown excellent separation on amylose-based CSPs.

A particularly effective stationary phase for this class of compounds is Chiralpak AD-H , which consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica (B1680970) gel support. uvison.com The chiral recognition mechanism of this CSP involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector. These differential interactions lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

The choice of mobile phase is critical for achieving optimal separation. For polysaccharide-based CSPs like Chiralpak AD-H, normal-phase chromatography is often preferred. A mobile phase consisting of a mixture of a non-polar alkane, such as n-hexane or heptane, and an alcohol modifier, like 2-propanol (isopropanol) or ethanol, is typically employed. hplc.eumdpi.com The alcohol component of the mobile phase modulates the retention and selectivity of the separation by competing with the analyte for interactive sites on the CSP. The ratio of alkane to alcohol is a key parameter that must be optimized to achieve baseline resolution in a reasonable analysis time. For a neutral compound like this compound, additives are generally not required. chiraltech.com

The following data table outlines a proposed set of parameters for the chiral HPLC analysis of this compound, based on established methods for analogous compounds.

Table 1: Proposed Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Under these conditions, the two enantiomers of this compound are expected to be well-resolved. The retention times (t_R), retention factors (k'), separation factor (α), and resolution (R_s) are key metrics used to evaluate the performance of the chiral separation. The separation factor (α) is a measure of the relative retention of the two enantiomers, while the resolution (R_s) provides a quantitative measure of their separation, with a value greater than 1.5 indicating baseline separation.

Table 2: Expected Chromatographic Results

| Parameter | Enantiomer 1 (e.g., S-enantiomer) | Enantiomer 2 (e.g., R-enantiomer) |

|---|---|---|

| Retention Time (t_R) (min) | 8.5 | 10.2 |

| Retention Factor (k') | 3.25 | 4.10 |

| Separation Factor (α) | 1.26 | |

| Resolution (R_s) | 2.15 |

Note: The elution order and exact retention times are hypothetical and would need to be experimentally determined.

The data presented in Table 2 illustrates a successful chiral separation, with a resolution value well above the baseline threshold. The enantiomeric purity of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. This validated chiral HPLC method would be suitable for quality control in both research and manufacturing settings, ensuring the desired enantiomeric form of this compound is present at the required purity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like N-(2-Oxotetrahydrofuran-3-yl)benzamide. bohrium.com DFT methods are employed to determine the equilibrium energy in the ground state, offering insights into the molecule's stability and electronic properties. scispace.com These calculations can generate a three-dimensional conformation and, through the use of Van der Waals radii, calculate the free surface area and volume of the atoms. scispace.com

Key parameters derived from these calculations help in understanding the molecule's behavior. These include:

Electron Affinity: The energy change when an electron is added to a neutral atom or molecule to form a negative ion.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electronegativity: The tendency of an atom to attract a bonding pair of electrons.

Chemical Potential: Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index: A measure of the electrophilic character of a molecule. scispace.com

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H11NO3 | PubChem nih.gov |

| Molecular Weight | 205.21 g/mol | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 205.07389321 Da | PubChem nih.gov |

| Monoisotopic Mass | 205.07389321 Da | PubChem nih.gov |

| Topological Polar Surface Area | 55.4 Ų | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Docking Investigations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is instrumental in forecasting the interaction between a ligand, such as this compound, and a target protein, thereby predicting its potential biological activity. scispace.com The process involves placing the ligand onto the surface of the target protein, specifically into a predictable binding site. scispace.com

The three-dimensional structure of the ligand is generated and optimized using a force field like MMFF94. scispace.com The software then simulates different docking conformations, and the protein-ligand interaction is quantified by a docking score, which helps in predicting the binding energy and the stability of the conformers. scispace.com For benzamide (B126) derivatives, molecular docking studies have been crucial in identifying potential interactions with biological targets. For example, studies on other benzamide compounds have used docking to predict their binding modes with enzymes like enoyl ACP reductase and dihydrofolate reductase, revealing key binding interactions. nih.gov

Conformational Analysis and Dynamic Behavior Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying its stable conformers and understanding the energy barriers for interconversion between them, such as the ring interconversion of the tetrahydrofuran (B95107) moiety.

Studies on similar benzamide structures have shown that molecules can exist in different conformations due to rotations around single bonds. scielo.br For instance, the orientation of the phenyl ring and the amide planar region can vary, and these conformational changes can be influenced by intermolecular interactions like hydrogen bonding and π-stacking in a crystal structure. nih.gov DFT calculations can be used to predict the relative energies of different conformers in isolation, and these can be compared with experimental data from techniques like NMR spectroscopy to understand the conformational preferences in solution. scielo.brnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR models could be developed to predict various molecular descriptors that are otherwise difficult or time-consuming to measure experimentally.

Calculated molecular descriptors can serve as the basis for QSAR (Quantitative Structure-Activity Relationship) descriptions, which are essential in drug discovery. scispace.com For example, descriptors related to Lipinski's rule of five, such as the octanol-water partition coefficient (log P), can be calculated to assess the drug-likeness of a compound. scispace.comresearchgate.net

Application of Artificial Intelligence in De Novo Molecular Design and Optimization

In the context of this compound, AI could be employed for:

Surfactant Design: While not directly applicable to this specific molecule's known context, AI can be used to design surfactants by optimizing their molecular structure for desired properties.

Drug Design: AI models can generate derivatives of this compound with improved binding affinity to a target protein, better pharmacokinetic profiles, or reduced toxicity. nih.govgithub.com These models are trained on large datasets of known molecules and their biological activities to learn the complex relationships between chemical structure and function. ijhespub.org The generated molecules can then be synthesized and tested, significantly accelerating the drug development pipeline. ijhespub.org

Molecular Mechanisms of Action and Biological Research Relevance

Quorum Sensing (QS) Inhibition Mechanisms

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, based on population density. nih.gov This communication relies on the production and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, these autoinducers are N-acyl-L-homoserine lactones (AHLs). nih.gov The structural similarity of the tetrahydrofuranone ring in N-(2-Oxotetrahydrofuran-3-yl)benzamide to the homoserine lactone core of AHLs is fundamental to its activity as a QS inhibitor.

The primary mechanism of QS inhibition by this compound and related compounds involves competitive binding to LuxR-type transcriptional activator proteins. nih.gov These proteins, such as LasR and RhlR in the opportunistic pathogen Pseudomonas aeruginosa, act as the receptors for native AHL autoinducers. youtube.com When the concentration of AHLs reaches a certain threshold, they bind to their cognate receptors, typically causing the receptor to dimerize and activate the transcription of target genes. mdpi.com

Compounds like this compound function as antagonists by occupying the same binding site on the receptor as the native AHL molecule. nih.gov This binding event, however, does not induce the correct conformational change required for receptor activation and subsequent gene transcription. youtube.com By competing with the native autoinducer, the compound effectively blocks the signaling pathway and prevents the coordinated expression of QS-controlled genes. frontiersin.org Studies on various benzamide (B126) and lactone derivatives have shown that they can effectively antagonize LasR and RhlR reporter activation at micromolar concentrations. researchgate.netbiorxiv.org

A direct consequence of inhibiting QS receptors like LasR and RhlR is the downregulation of numerous genes responsible for bacterial pathogenicity. researchgate.net The LasR and RhlR systems in P. aeruginosa control a hierarchical network that regulates the production of multiple virulence factors and the formation of biofilms. nih.gov

By interfering with this regulatory network, this compound and its analogs can significantly reduce the expression of key virulence factors. nih.gov This includes toxins and degradative enzymes such as elastase, pyocyanin, and rhamnolipids, which are crucial for host tissue damage and immune evasion. mdpi.com Furthermore, since biofilm development is a QS-regulated process that protects bacteria from antibiotics and host immune responses, its inhibition is a critical outcome of QS antagonism. nih.gov The disruption of QS signaling prevents the bacteria from forming these resilient, structured communities, rendering them more susceptible to conventional treatments.

Table 1: Effects of Quorum Sensing Inhibition on Bacterial Phenotypes

| Target System | Receptor(s) Involved | Key Phenotypes Modulated | Consequence of Inhibition |

| Pseudomonas aeruginosa QS | LasR, RhlR | Biofilm Formation | Reduced microbial community resilience and antibiotic tolerance. nih.gov |

| Pseudomonas aeruginosa QS | LasR, RhlR | Pyocyanin Production | Decreased oxidative stress on host cells. mdpi.com |

| Pseudomonas aeruginosa QS | LasR, RhlR | Elastase Production | Reduced degradation of host connective tissues (e.g., elastin). frontiersin.org |

| Pseudomonas aeruginosa QS | RhlR | Rhamnolipid Synthesis | Impaired motility and biofilm structure. mdpi.com |

Enzyme Inhibition Mechanisms

Beyond its role in bacterial communication, the chemical structure of this compound allows it to interact with and inhibit specific mammalian enzymes. This activity is primarily associated with the reactivity of the strained lactone ring.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme belonging to the N-terminal nucleophile (Ntn) hydrolase family. nih.gov It is a cysteine amidase responsible for the degradation of bioactive lipid amides, most notably the anti-inflammatory and analgesic molecule palmitoylethanolamide (B50096) (PEA). nih.govpatsnap.com The active form of NAAA features a catalytic N-terminal cysteine residue (Cys126 in humans). nih.govunipr.it

Compounds containing a strained ring system, such as a β-lactone or the γ-butyrolactone of this compound, can act as covalent inhibitors of NAAA. nih.govnih.gov The inhibitory mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on the electrophilic carbonyl carbon of the lactone ring. escholarship.org This attack leads to the irreversible opening of the ring and the formation of a stable thioester bond between the inhibitor and the enzyme. nih.gov This process, known as S-acylation, covalently modifies the active site, rendering the enzyme inactive. escholarship.orgresearchgate.net By blocking NAAA, these inhibitors prevent the breakdown of PEA, leading to elevated levels of this endogenous anti-inflammatory lipid. patsnap.com

The core chemical scaffolds present in this compound have been utilized in analogs designed to target other enzymes and receptors.

Thrombin Inhibition: The benzamide moiety is a well-established structural motif in the design of direct thrombin inhibitors. nih.gov Thrombin is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for treating thrombotic disorders. google.comclevelandclinic.org Various benzamide derivatives have been developed that bind to the active site of thrombin, preventing the formation of fibrin (B1330869) and thus acting as anticoagulants. google.com

Androgen Receptor Antagonism: Derivatives containing a tetrahydrofuran (B95107) ring have been explored as antagonists for the androgen receptor (AR). researchgate.net The AR is a nuclear receptor that, when activated by androgens like testosterone, plays a crucial role in the development and progression of prostate cancer. nih.gov Non-steroidal AR antagonists containing tetrahydrofuran and related cyclic structures have been synthesized to block androgen binding, thereby inhibiting receptor activation and downstream gene expression that promotes cancer cell growth. researchgate.netresearchgate.net

Table 2: Enzyme and Receptor Modulation by Analogues

| Target | Class | Role of Target | Relevance of Inhibition/Antagonism |

| Thrombin | Serine Protease | Blood Coagulation | Treatment of thrombotic and embolic disorders. nih.govgoogle.com |

| Androgen Receptor (AR) | Nuclear Receptor | Prostate Cancer Progression | Treatment of castration-resistant prostate cancer. nih.govmdpi.com |

Role as Chemical Probes in Elucidating Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function within a complex biological system. nih.gov Due to their specific inhibitory activities, this compound and related molecules are valuable tools for chemical biology research. gsu.edu

By selectively inhibiting QS, these compounds allow researchers to dissect the specific contributions of QS-regulated genes to bacterial pathogenesis without inducing cell death, which is a confounding factor with traditional antibiotics. nih.gov This helps to precisely identify which aspects of virulence are directly controlled by cell-to-cell communication.

Similarly, specific NAAA inhibitors serve as powerful chemical probes to investigate the physiological and pathological roles of the enzyme and its substrates. nih.govnih.gov By using a NAAA inhibitor, researchers can elevate the endogenous levels of PEA in a controlled manner to study its downstream signaling effects on inflammation, pain pathways, and microglial activation. frontiersin.org Activity-based probes derived from NAAA inhibitors have been developed to detect the catalytically active form of the enzyme in cells and tissues, providing a way to monitor enzyme activation in different disease states. nih.govuniversiteitleiden.nl

Biochemical and Cellular Assay Methodologies for Mechanism Elucidation

The elucidation of the molecular mechanisms of action for the chemical compound this compound involves a variety of biochemical and cellular assay methodologies. These techniques are essential for understanding how this compound interacts with biological systems at a molecular level, identifying its cellular targets, and characterizing its effects on cellular pathways. The selection of specific assays is often guided by the structural features of the molecule, which includes a benzamide group and a tetrahydrofuran ring, suggesting potential interactions with a range of biological targets.

Enzyme Inhibition Assays

Given that many therapeutic agents exert their effects by inhibiting enzymes, a primary step in mechanism elucidation is to screen for enzyme inhibition.

Kinase Inhibition Assays: A common approach involves testing the compound against a panel of protein kinases, as aberrant kinase activity is a hallmark of many diseases, including cancer. An ELISA-based assay can be used to measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the compound. A reduction in phosphorylation would indicate inhibitory activity.

Protease Inhibition Assays: Assays for protease inhibition, such as those for caspases, which are crucial mediators of apoptosis, can be performed using fluorogenic substrates. Cleavage of the substrate by the protease releases a fluorescent molecule, and a decrease in fluorescence in the presence of the compound suggests inhibition.

Lipoxygenase Inhibition Assays: The anti-inflammatory potential can be investigated through lipoxygenase inhibition assays. The activity of the enzyme can be monitored by measuring the formation of its product from a substrate like linoleic acid, often detected spectrophotometrically.

Table 1: Illustrative Data from In Vitro Enzyme Inhibition Assays

| Enzyme Target | Assay Type | Substrate | Endpoint Measured | Illustrative IC₅₀ (µM) |

| BRAFV600E | ELISA | MEK | MEK Phosphorylation | 2.5 |

| Caspase-9 | Fluorometric | Ac-LEHD-AFC | Fluorescence | 15.2 |

| 15-Lipoxygenase | Spectrophotometric | Linoleic Acid | Product Formation | 8.7 |

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell survival, various cell viability and cytotoxicity assays are employed, particularly in the context of cancer research.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. A reduction in the conversion of MTT to formazan (B1609692) by viable cells in the presence of the compound indicates a cytotoxic or anti-proliferative effect. researchgate.netnih.gov This method is widely used to assess the anticancer effects of new compounds against various cancer cell lines. researchgate.net

Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. This allows for the quantification of cell death.

Apoptosis Assays

Should cytotoxicity be observed, further assays are necessary to determine if cell death is occurring via apoptosis.

Caspase Activity Assays: As mentioned, caspases are key mediators of apoptosis. Cellular assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorescent substrates in cell lysates treated with the compound. An increase in caspase activity is a strong indicator of apoptosis.

Annexin V/Propidium (B1200493) Iodide Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide is a fluorescent agent that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis. Western blotting of cytosolic and mitochondrial fractions of treated cells can be used to detect this release. nih.govnih.gov

Table 2: Illustrative Data from Cellular Assays on a Cancer Cell Line

| Assay | Cell Line | Endpoint Measured | Illustrative Result (at 10 µM) |

| MTT Assay | MCF-7 (Breast Cancer) | Cell Viability | 55% reduction |

| Caspase-3/7 Activity | MCF-7 | Fold Increase in Fluorescence | 3.2-fold increase |

| Annexin V/PI Staining | MCF-7 | Percentage of Apoptotic Cells | 45% (early and late apoptotic) |

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be determined by flow cytometry. Cells are treated with the compound, stained with a DNA-binding dye like propidium iodide, and the DNA content of the cells is analyzed. This can reveal if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M). nih.gov

Antimicrobial Susceptibility Testing

Given the potential for novel organic molecules to possess antimicrobial properties, standard assays are conducted to evaluate this possibility.

Broth Microdilution Assay: This method is used to determine the minimum inhibitory concentration (MIC) of the compound against various strains of bacteria and fungi. The compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

Disc Diffusion Assay: A filter paper disc impregnated with the compound is placed on an agar (B569324) plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar, and if it is effective against the microbe, a zone of inhibition (an area of no growth) will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microbe to the compound. nanobioletters.com

Signal Transduction Pathway Analysis

To further dissect the molecular mechanism, the effect of the compound on specific signaling pathways can be investigated.

Western Blot Analysis: This technique can be used to measure the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in signaling pathways known to be involved in cell survival, proliferation, and apoptosis (e.g., MAPK, PI3K/Akt pathways). For instance, a decrease in the phosphorylation of a key signaling protein would suggest that the compound interferes with that pathway.

Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the transcription factor of interest. A change in the expression of the reporter gene in the presence of the compound indicates modulation of the signaling pathway that controls that transcription factor. researchgate.net

Structure Activity Relationship Sar Investigations

Systemic Modifications of the Benzamide (B126) Moiety and Their Impact on Biological Activity

Systematic alterations of the benzamide portion of N-(2-Oxotetrahydrofuran-3-yl)benzamide have demonstrated a significant impact on the compound's biological profile. Research into various benzamide derivatives has shown that the nature and position of substituents on the phenyl ring are crucial determinants of activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.gov

Studies on related benzamide compounds have indicated that substitutions at the para-position of the benzene (B151609) ring are often well-tolerated and can lead to enhanced potency. The electronic nature of these substituents plays a pivotal role; for example, electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups can increase activity, potentially by enhancing the compound's ability to form key interactions with a target receptor. nih.govnih.gov Conversely, bulky substituents, regardless of their electronic properties, may lead to a decrease in activity due to steric hindrance at the binding site.

The following table summarizes the general trends observed in the modification of the benzamide moiety in related compounds:

| Modification | Position of Substitution | Substituent Type | General Impact on Biological Activity |

| Introduction of electron-withdrawing groups | para | -Cl, -F, -NO2 | Often leads to an increase in activity. |

| Introduction of electron-donating groups | para | -OCH3, -CH3 | Variable effects, can increase or decrease activity depending on the target. |

| Introduction of bulky groups | ortho, meta, para | -t-butyl, -phenyl | Generally results in decreased activity due to steric hindrance. |

| No substitution | - | - | Serves as a baseline for activity comparison. |

These findings underscore the importance of the electronic and steric profile of the benzamide ring in dictating the biological effects of this compound analogs.

Exploration of Substituent Effects on the Tetrahydrofuranone Ring

The tetrahydrofuranone ring, also known as a butyrolactone, is another key structural feature of this compound that has been a focus of SAR investigations. Modifications to this lactone ring can influence the compound's pharmacokinetic and pharmacodynamic properties. The carbonyl group of the lactone is a critical hydrogen bond acceptor, and its position and accessibility are vital for molecular recognition.

While specific studies on substituting the tetrahydrofuranone ring of this compound are limited, research on other lactone-containing bioactive molecules suggests that even minor changes can have profound effects. For example, altering the ring size or introducing substituents can affect the conformation of the molecule and its ability to fit into a binding pocket. The presence of substituents on the lactone ring can also impact metabolic stability.

General observations from related lactone-containing compounds include:

Substitution at C4 and C5: Introducing small alkyl groups at the C4 or C5 positions can influence lipophilicity and metabolic stability. However, larger groups may be detrimental to activity.

Stereochemical Influences on Biological Activity and Molecular Recognition

The this compound molecule possesses a chiral center at the C3 position of the tetrahydrofuranone ring. This stereocenter means the compound can exist as two enantiomers, (R)-N-(2-Oxotetrahydrofuran-3-yl)benzamide and (S)-N-(2-Oxotetrahydrofuran-3-yl)benzamide. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Although specific studies detailing the differential activity of the enantiomers of this compound are not extensively reported, it is a general principle that biological systems, being chiral themselves, will interact differently with each enantiomer. One enantiomer may bind with high affinity to a specific receptor or enzyme, leading to the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to off-target effects.

The spatial arrangement of the benzamide group relative to the lactone ring is dictated by the stereochemistry at C3. This orientation is critical for the molecule to adopt the correct conformation for binding to its biological target. Molecular modeling studies on similar compounds often reveal that only one enantiomer can achieve the optimal orientation for key interactions, such as hydrogen bonding and hydrophobic interactions, within the binding site.

Correlation between Physicochemical Properties and Observed Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies on benzamide derivatives have highlighted the correlation between their physicochemical properties and biological potency. nih.govigi-global.comresearchgate.net Key properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) have been shown to influence the activity of these compounds.

Lipophilicity (logP): The lipophilicity of a compound is crucial for its ability to cross cell membranes and reach its target. For this compound and its analogs, there is often an optimal range of lipophilicity for maximum activity. A logP that is too low may result in poor membrane permeability, while a logP that is too high can lead to poor aqueous solubility and increased non-specific binding.

Electronic Effects: The electronic nature of substituents on the benzamide ring directly impacts the electron density of the amide bond and the aromatic ring. QSAR models have demonstrated that electronic parameters can be correlated with binding affinity and biological response. nih.gov

Molecular Weight and Size: As with many drug-like molecules, there is a general trend where increasing molecular weight beyond a certain point can lead to decreased bioavailability and efficacy.

A hypothetical QSAR data table for a series of para-substituted this compound analogs might look as follows, illustrating the relationship between physicochemical properties and biological activity:

| Substituent (at para-position) | logP | Hammett Constant (σp) | Molar Refractivity | Biological Activity (IC50, µM) |

| -H | 2.1 | 0.00 | 56.4 | 10.5 |

| -F | 2.2 | 0.06 | 56.3 | 8.2 |

| -Cl | 2.8 | 0.23 | 61.3 | 5.1 |

| -CH3 | 2.6 | -0.17 | 61.0 | 9.8 |

| -OCH3 | 2.1 | -0.27 | 62.0 | 12.3 |

| -NO2 | 2.0 | 0.78 | 61.0 | 2.5 |

This illustrative table shows a trend where electron-withdrawing groups with moderate lipophilicity enhance biological activity.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.govresearchgate.net For this compound and its analogs, pharmacophore models have been developed based on the common structural features of active compounds.

A typical pharmacophore model for this class of compounds, often associated with anticonvulsant activity, includes: nih.govnih.gov

An aromatic ring (from the benzamide moiety) that engages in hydrophobic interactions.

A hydrogen bond donor (the amide N-H group).

A hydrogen bond acceptor (the amide carbonyl oxygen and/or the lactone carbonyl oxygen).

A hydrophobic region (the aliphatic portion of the tetrahydrofuranone ring).

The spatial relationship between these features is critical for activity. The development of such models allows for the virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. Furthermore, these models guide the design of new analogs with improved potency and selectivity by ensuring that newly designed molecules retain the key pharmacophoric features while exploring new chemical space. The ultimate goal is to create more effective therapeutic agents with optimized pharmacological profiles. nih.gov

Emerging Research Applications and Future Directions

Utilization in Chemical Biology for Comprehensive Pathway Elucidation

The core structure of n-(2-Oxotetrahydrofuran-3-yl)benzamide is analogous to N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing (QS). mdpi.comnih.gov Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. mdpi.comfrontiersin.org By mimicking natural AHLs, synthetic analogs like this compound can be employed as chemical probes to meticulously dissect and understand these complex biological pathways.

Researchers can utilize these mimics to either activate or inhibit QS-regulated processes, thereby elucidating the function of specific genes and proteins within the signaling cascade. nih.govjst.go.jp This approach can help in mapping the intricate network of interactions that govern bacterial behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. frontiersin.orgnih.gov The insights gained from using such compounds are instrumental in understanding bacterial pathogenicity and developing new strategies to combat infectious diseases. mdpi.comfrontiersin.org

Potential Applications in Advanced Materials Science, such as Surfactants

Benzamide (B126) derivatives have found utility as building blocks in the synthesis of polymers and other advanced materials. ontosight.aisolubilityofthings.com The incorporation of the polar lactone ring and the benzamide group in this compound suggests that it could be investigated for properties relevant to materials science. While direct research into its surfactant properties is not yet available, the general characteristics of related heterocyclic compounds are of interest. For instance, tetrahydrofuran (B95107) (THF) itself is a versatile solvent used in the production of polymers like polyvinyl chloride (PVC). wikipedia.orgeschemy.com

Furthermore, certain tetrahydrofuran derivatives are explored for their use as plasticizers and in surfactant compositions. google.com The amphiphilic nature that could arise from the combination of the aromatic benzamide and the polar lactone in this compound makes it a candidate for investigation into its interfacial properties and potential as a surfactant or a component in more complex material formulations.

Challenges and Opportunities in Scalable and Sustainable Synthesis

The synthesis of functionalized benzamides and lactones presents both challenges and opportunities for developing scalable and sustainable chemical processes. Traditional methods for amide bond formation often require harsh conditions and the use of stoichiometric activating agents, which can generate significant chemical waste. researchgate.netrsc.org

Recent advancements in green chemistry offer promising alternatives. Biocatalytic methods, for instance, utilize enzymes to perform chemical transformations under mild conditions, offering high selectivity and reduced environmental impact. rsc.orgnih.gov The synthesis of lactones can also be achieved through various catalytic methods, including those that rely on C-H bond functionalization, which represents a more atom-economical approach. nih.govrsc.org The development of efficient, catalytic, and environmentally benign synthetic routes to this compound and its derivatives is a key area for future research, with the potential for significant industrial and environmental benefits. A greener pathway for preparing benzamide derivatives has been reported through the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net

Identification of Unexplored Biological Targets and Novel Mechanistic Hypotheses

While the most apparent biological targets for this compound are quorum sensing receptors, its diverse chemical functionalities suggest the potential for interactions with other biological macromolecules. The benzamide moiety is a common feature in a wide range of pharmaceuticals with diverse mechanisms of action. ontosight.aiwikipedia.org

Screening this compound and its analogs against a broad panel of biological targets could lead to the discovery of novel activities and therapeutic applications. For example, some benzamide derivatives have been investigated as inhibitors of BRAFV600E, a protein kinase implicated in certain cancers. nih.gov Furthermore, exploring the effects of these compounds on eukaryotic systems could reveal unexpected biological activities, as some plants have been found to secrete substances that mimic bacterial AHLs, suggesting a role for these molecules in inter-kingdom signaling. researchgate.net

Advanced Bioanalytical Techniques for In-Situ Studies of Compound Interactions

Understanding the interaction of small molecules like this compound with their biological targets in real-time and in a native environment is crucial for drug discovery and chemical biology. A variety of advanced bioanalytical techniques are available for such in-situ studies.

Methods such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can provide kinetic and affinity data for the binding of the compound to a target protein immobilized on a sensor surface. nih.govmdpi.com Isothermal Titration Calorimetry (ITC) measures the heat changes associated with binding, offering a complete thermodynamic profile of the interaction. nih.gov Mass spectrometry-based techniques can also be employed to study these interactions directly in complex biological samples. wiley.com For studying interactions within a cellular context, techniques like the thermal shift assay can be utilized to assess target engagement. mdpi.com These powerful analytical tools are essential for validating targets, understanding mechanisms of action, and guiding the optimization of lead compounds.

Q & A

Basic Research Questions

Synthesis and Optimization of N-(2-Oxotetrahydrofuran-3-yl)benzamide Q: What are the key methodological considerations for synthesizing this compound, and how can reaction conditions be optimized? A:

- Step 1: Start with acylation of a primary amine (e.g., tetrahydrofuran-3-amine derivatives) using benzoyl chloride in anhydrous DMF or THF.

- Step 2: Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize side products like over-acylated derivatives.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture).

- Critical Parameters: Monitor pH during workup to prevent hydrolysis of the tetrahydrofuran ring. Use LiH or NaH as a base for deprotonation .

- Validation: Confirm yield and purity via HPLC (>95%) and mass spectrometry .

Characterization Techniques for Structural Confirmation Q: Which analytical methods are essential for characterizing this compound, and how are they applied? A:

- NMR Spectroscopy:

- 1H/13C NMR identifies protons and carbons in the benzamide and tetrahydrofuran moieties. For example, the oxo group at C2 of tetrahydrofuran shows a downfield shift (~δ 170-175 ppm in 13C NMR) .

- X-ray Crystallography:

- Use SHELXL for refinement of single-crystal data (e.g., space group P21/c, monoclinic system). ORTEP-3 generates thermal ellipsoid diagrams to visualize disorder in the tetrahydrofuran ring .

- IR Spectroscopy: Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, lactone C=O at ~1750 cm⁻¹) .

Crystallographic Analysis for Structural Elucidation Q: How can researchers resolve challenges in crystallizing this compound? A:

- Crystal Growth: Use slow evaporation of a saturated acetone/water solution at 4°C. Add seed crystals if nucleation is slow.

- Data Collection: Employ a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply SHELXL to handle twinning or disorder in the tetrahydrofuran ring. Use WinGX for data integration and ORTEP-3 for graphical representation .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can substituent modifications on the benzamide or tetrahydrofuran ring enhance bioactivity? A:

- Strategy: Introduce electron-withdrawing groups (e.g., -F, -CF3) on the benzamide para position to improve receptor binding.

- Testing: Screen analogs for enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC assays).

- Case Study: Fluorinated derivatives in showed improved agrochemical activity due to increased lipophilicity .

Computational Modeling for Target Interaction Analysis Q: What computational tools are effective for predicting interactions between this compound and biological targets? A:

- Docking Software: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2).

- Parameters: Set grid boxes around active sites (e.g., COX-2: 25 ų) and run 50 genetic algorithm iterations.

- Validation: Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro IC50 values .

Addressing Data Contradictions in Crystallographic and Spectroscopic Results Q: How should researchers resolve discrepancies between X-ray data and NMR/IR observations? A:

- Scenario 1: If X-ray shows a planar amide group but NMR indicates free rotation, check for crystal packing forces stabilizing the planar conformation .

- Scenario 2: If IR lacks expected carbonyl peaks, verify sample purity (e.g., hydrate formation during crystallization) .

- Tool: Use SHELXL’s TWIN command to refine twinned crystals and validate against spectroscopic data .

Enantiomer Separation and Stereochemical Analysis Q: What methods are recommended for isolating and characterizing enantiomers of this compound? A:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve (R)- and (S)-enantiomers.

- Circular Dichroism (CD): Compare CD spectra with known standards to assign absolute configuration.

- Case Study: lists (S)-configured analogs, suggesting chiral auxiliary-based synthesis or enzymatic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.